An In-depth Technical Guide to the Physicochemical Properties of (2R)-6-Methyl-5-hepten-2-amine
An In-depth Technical Guide to the Physicochemical Properties of (2R)-6-Methyl-5-hepten-2-amine
Introduction
(2R)-6-Methyl-5-hepten-2-amine is a chiral primary amine that holds significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a stereocenter at the C-2 position and a lipophilic isoprenoid tail, makes it an attractive starting material for the construction of complex, biologically active molecules.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic transformations, formulate it into potential drug candidates, and predict its behavior in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of (2R)-6-Methyl-5-hepten-2-amine. Beyond a mere tabulation of data, this document delves into the experimental methodologies for determining these properties, offering field-proven insights into the causality behind experimental choices. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Molecular and Structural Characteristics
The unique properties and reactivity of (2R)-6-Methyl-5-hepten-2-amine are a direct consequence of its distinct structural features. The presence of a primary amine group provides a locus of basicity and a reactive handle for a wide array of chemical modifications. The chiral center at the second carbon position introduces stereoisomerism, a critical consideration in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities. Furthermore, the 6-methyl-5-heptenyl moiety, an isoprenoid unit, imparts a significant degree of lipophilicity to the molecule, which can influence its solubility and membrane permeability.
Table 1: Molecular and Structural Identifiers for (2R)-6-Methyl-5-hepten-2-amine
| Identifier | Value | Source |
| IUPAC Name | (2R)-6-methylhept-5-en-2-amine | [1] |
| Molecular Formula | C₈H₁₇N | [1][3] |
| Molecular Weight | 127.23 g/mol | [1][3] |
| CAS Number | 1138544-97-4 | [1] |
| Canonical SMILES | CC(CCC=C(C)C)N | [1] |
| Isomeric SMILES | CN | [1] |
| InChI Key | LINQVIAARQIDQJ-MRVPVSSYSA-N | [1] |
Predicted Physicochemical Properties
While experimental data for (2R)-6-Methyl-5-hepten-2-amine is not extensively available in the public domain, computational methods provide valuable estimations of its key physicochemical properties. It is crucial to recognize that these are in silico predictions and should be confirmed by experimental validation. For comparative purposes, the experimental data for the structurally related ketone, 6-methyl-5-hepten-2-one, is also provided where available.
Table 2: Predicted Physicochemical Properties of (2R)-6-Methyl-5-hepten-2-amine and Experimental Data for 6-Methyl-5-hepten-2-one
| Property | Predicted Value for (2R)-6-Methyl-5-hepten-2-amine | Experimental Value for 6-Methyl-5-hepten-2-one | Source (Prediction/Experimental) |
| Boiling Point | Not available | 173 °C at 760 mmHg | [4][5] |
| Melting Point | Not available | -67.1 °C | [4][6] |
| Water Solubility | Expected to be slightly soluble | 3.02 g/L at 25°C | [7] |
| pKa (of the conjugate acid) | ~10-11 (Estimated based on similar primary amines) | Not Applicable | |
| LogP | 2.0 (for the racemic mixture) | 2.4 | [3][7] |
The basicity of the primary amine in (2R)-6-Methyl-5-hepten-2-amine suggests it will have a higher boiling point than non-polar compounds of similar molecular weight due to hydrogen bonding.[8] However, this hydrogen bonding is generally weaker than that observed in alcohols.[8] Its water solubility is expected to be limited due to the C8 hydrocarbon chain, though it will be enhanced in acidic solutions due to the formation of the protonated, more polar ammonium salt.[9]
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (2R)-6-Methyl-5-hepten-2-amine.
Boiling Point Determination
The boiling point of a liquid is a fundamental physical constant that is sensitive to purity. For a research-scale compound like (2R)-6-Methyl-5-hepten-2-amine, a micro-boiling point determination method is often employed to conserve material.
Experimental Protocol: Micro-Boiling Point Determination
-
Apparatus Setup: Secure a small test tube containing 2-3 mL of (2R)-6-Methyl-5-hepten-2-amine to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the amine.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil) ensuring the sample is below the liquid level. Begin heating the bath gently while stirring to ensure uniform temperature distribution.[10][11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
Caption: Experimental setup for micro-boiling point determination.
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter, influencing its utility in different reaction conditions and its formulation potential. Amines, being basic, exhibit pH-dependent aqueous solubility.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, hexane).
-
Sample Preparation: In a series of small test tubes, add approximately 25 mg of (2R)-6-Methyl-5-hepten-2-amine to 0.5 mL of each solvent.
-
Observation: Vigorously shake each test tube and observe if the compound dissolves completely.[12] Note any changes in appearance, such as the formation of a precipitate or color change.
-
pH Testing: For the aqueous solution, test the pH with litmus paper or a pH meter to confirm the basic nature of the amine.[13]
Caption: Logical workflow for qualitative solubility assessment.
pKa Determination
The acid dissociation constant (pKa) of the conjugate acid of an amine is a measure of its basicity. This value is crucial for understanding its ionization state at a given pH, which impacts its reactivity, solubility, and biological interactions. Potentiometric titration is a highly accurate method for pKa determination.[14][15]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of (2R)-6-Methyl-5-hepten-2-amine and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[14]
Caption: Experimental setup for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2R)-6-Methyl-5-hepten-2-amine, ¹H NMR would show characteristic signals for the methyl groups, the aliphatic chain protons, the vinyl proton, and the protons on the carbon bearing the amine group. The integration of these signals would correspond to the number of protons in each environment. ¹³C NMR would similarly provide distinct signals for each unique carbon atom.
To determine the enantiomeric purity, chiral derivatizing agents can be employed. These agents react with the amine to form diastereomers, which will exhibit distinct and quantifiable signals in the NMR spectrum, allowing for the determination of the enantiomeric excess.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (2R)-6-Methyl-5-hepten-2-amine, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile amines.[18][19]
Handling and Safety Considerations
Conclusion
(2R)-6-Methyl-5-hepten-2-amine is a chiral amine with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, with a strong emphasis on the experimental methodologies required for their accurate determination. By understanding and applying the protocols for measuring boiling point, solubility, and pKa, and by utilizing spectroscopic techniques for structural confirmation, researchers and drug development professionals can confidently and effectively employ this valuable molecule in their work. The principles and protocols outlined herein serve as a robust foundation for the characterization of this and other novel chiral amines.
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